REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)N
|
Name
|
139453m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
FILTRATION
|
Details
|
This material was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 50 ml of ethanol/water (4:1
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1.C1(C(Cl)=O)CCC1.N>C(OCC)C>[NH2:13][CH2:11][CH:7]1[CH2:10][CH2:9][CH2:8]1.[CH:7]1([C:11]([NH2:13])=[O:12])[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)N
|
Name
|
139453m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
FILTRATION
|
Details
|
This material was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 50 ml of ethanol/water (4:1
|
Type
|
ADDITION
|
Details
|
containing
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |